
5,7-Hexadecadiynoic acid
Descripción general
Descripción
5,7-Hexadecadiynoic acid is a diacetylenic acid . It participates in the synthesis of polymerizable asymmetric diacetylenic monomer compounds (ADMs) . The FT-Raman and FT-IR spectra of this compound have been recorded and assigned . It may be used in the preparation of poly (HDDA)/zinc oxide (ZnO) nanocomposites .
Synthesis Analysis
This compound can be synthesized through a multi-step process of chemical reactions. The most common synthesis method is by the Sonogashira coupling of 7-bromoheptadec-11-ynoic acid with a terminal alkynyl group.Molecular Structure Analysis
The molecular formula of this compound is C16H24O2 . It has an average mass of 248.361 Da and a monoisotopic mass of 248.177628 Da .Chemical Reactions Analysis
As a diacetylenic acid, this compound participates in the synthesis of polymerizable asymmetric diacetylenic monomer compounds (ADMs) .Physical And Chemical Properties Analysis
This compound appears as a solid . It has a melting point of 44-48 °C (lit.) . Its solubility is limited in water yet it is soluble in organic solvents such as DMSO and ethanol.Aplicaciones Científicas De Investigación
1. Antimicrobial and Topoisomerase I Inhibition
5,7-Hexadecadiynoic acid has demonstrated antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. Additionally, it exhibits inhibitory activity against human topoisomerase I, an enzyme involved in DNA replication and repair, suggesting its potential in antimicrobial and cancer research (Carballeira et al., 2002).
2. Metabolic Studies in Rats
Research involving this compound has been conducted to study its metabolism in rats. This study provides insights into the metabolic pathways of acetylenic fatty acids, which is crucial for understanding their biological activities and potential therapeutic applications (Bernhard & Kaempf, 1970).
3. Disease Control Applications
This compound is implicated in the production of compounds used for controlling disease-carrying mosquitos. Its production in the seed of Kochia scoparia and the isolation of related enzymes suggests its application in public health and disease control (Whitney et al., 2000).
4. Antifungal Properties
Research into synthesized acetylenic fatty acids, including variants of hexadecadiynoic acid, has shown significant antifungal activity. This suggests potential uses in developing antifungal treatments and understanding the molecular basis of their efficacy (Carballeira et al., 2006).
5. Fatty Acid Synthesis and Plant Biology
Studies on Arabidopsis have shown the role of hexadecadiynoic acid derivatives in fatty acid synthesis and their significance in plant biology, especially in relation to thylakoid membranes in chloroplasts. This research is fundamental to understanding plant physiology and biochemistry (Heilmann et al., 2004).
6. Synthesis for Higher Unsaturated Compounds
This compound has been used as an intermediate in the synthesis of more complex molecules like arachidonic acid. This underscores its importance in organic synthesis and pharmaceutical research (Steen et al., 2010).
Safety and Hazards
In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Propiedades
IUPAC Name |
hexadeca-5,7-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNONNBJKKVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584220 | |
| Record name | Hexadeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28393-01-3 | |
| Record name | Hexadeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



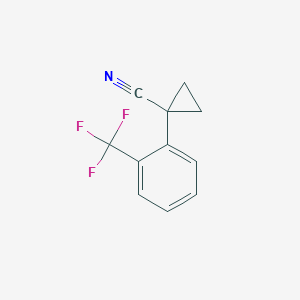

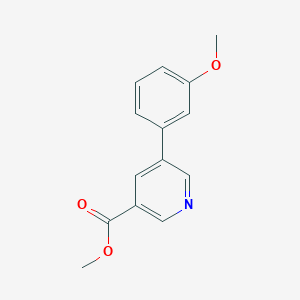
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612295.png)
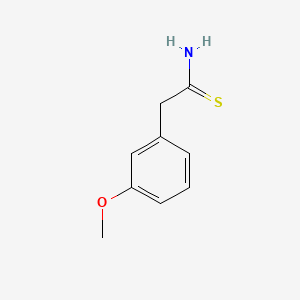
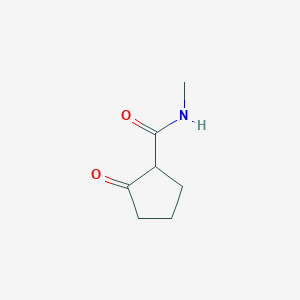




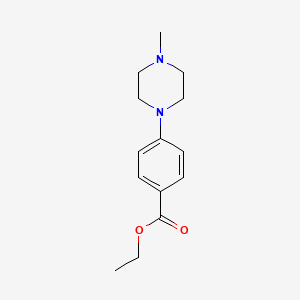
![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)

